molecular formula C7H5Cl2F B3058352 3,4-Dichloro-2-methylfluorobenzene CAS No. 890524-58-0

3,4-Dichloro-2-methylfluorobenzene

Cat. No.: B3058352
CAS No.: 890524-58-0
M. Wt: 179.02 g/mol
InChI Key: BNDBNWZIQPVJGZ-UHFFFAOYSA-N
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Description

This unique substitution pattern imparts distinct electronic and steric properties, making it valuable in synthetic chemistry, particularly as an intermediate in pharmaceuticals and agrochemicals. The methyl group enhances lipophilicity, while chlorine and fluorine atoms contribute to electron-withdrawing effects, influencing reactivity in electrophilic substitution or cross-coupling reactions .

Properties

IUPAC Name

1,2-dichloro-4-fluoro-3-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2F/c1-4-6(10)3-2-5(8)7(4)9/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNDBNWZIQPVJGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1Cl)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2F
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50470592
Record name 1,2-Dichloro-4-fluoro-3-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50470592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890524-58-0
Record name 1,2-Dichloro-4-fluoro-3-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50470592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dichloro-2-methylfluorobenzene typically involves the chlorination of 2-methylfluorobenzene. The reaction is carried out in the presence of a chlorinating agent such as chlorine gas or sulfuryl chloride, under controlled temperature conditions to ensure selective chlorination at the desired positions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The product is then purified through distillation or recrystallization to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

3,4-Dichloro-2-methylfluorobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,4-Dichloro-2-methylfluorobenzene is utilized in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: In the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.

    Medicine: As a precursor in the synthesis of pharmaceuticals, particularly those targeting neurological and inflammatory conditions.

    Industry: In the production of agrochemicals, dyes, and specialty chemicals

Mechanism of Action

The mechanism of action of 3,4-Dichloro-2-methylfluorobenzene depends on its application. In medicinal chemistry, it acts as a precursor to active pharmaceutical ingredients that interact with specific molecular targets such as enzymes or receptors. The compound’s structural features allow it to participate in various biochemical pathways, influencing cellular processes and physiological responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects and Reactivity

To contextualize 3,4-dichloro-2-methylfluorobenzene, comparisons are drawn with compounds sharing structural similarities, such as halogenation patterns or alkyl substitutions:

Table 1: Key Properties of this compound and Analogues
Compound Name Substituents Molecular Weight (g/mol) Boiling Point (°C) Key Applications
This compound 2-CH₃, 3-Cl, 4-Cl, 1-F ~195.0 (estimated) ~245 (estimated) Pharmaceutical intermediates
3,4-Dichlorofluorobenzene 3-Cl, 4-Cl, 1-F ~163.0 ~210 Agrochemical synthesis
2-Methyl-3,4-dichlorobenzene 2-CH₃, 3-Cl, 4-Cl ~175.5 ~230 Polymer stabilizers
4-Fluorotoluene 4-F, 1-CH₃ ~110.1 ~139 Solvent, fragrance synthesis
Key Observations :

Electron-Withdrawing Effects: The fluorine atom in this compound enhances para-directing effects compared to non-fluorinated analogues like 2-methyl-3,4-dichlorobenzene. This increases susceptibility to nucleophilic aromatic substitution at the para position .

Steric Hindrance: The methyl group at position 2 introduces steric bulk, reducing reactivity in cross-coupling reactions compared to 3,4-dichlorofluorobenzene, which lacks alkyl substituents. This was noted in studies on Suzuki-Miyaura couplings, where boronate esters (e.g., 4-(4,4,6-trimethyl-dioxaborinan-2-yl)fluorobenzene ) exhibited higher reactivity due to reduced steric interference.

Lipophilicity: The methyl group increases logP (octanol-water partition coefficient) by ~0.5–1.0 units compared to 3,4-dichlorofluorobenzene, enhancing membrane permeability in bioactive derivatives .

Functional Comparisons with Boronate Esters

Key differences include:

  • Reactivity : Boronate esters participate in Suzuki reactions under mild conditions, whereas this compound requires harsher catalysts (e.g., Pd/C) for coupling.
  • Stability : The boronate group in the former compound is moisture-sensitive, necessitating anhydrous handling, while the halogenated compound is stable under ambient conditions .

Contrast with Hydroxylated Analogues

Compounds like caffeic acid (3,4-dihydroxybenzeneacrylic acid ) exhibit divergent properties due to hydroxyl groups:

  • Acidity: Caffeic acid’s phenolic -OH groups (pKa ~4.5) enable hydrogen bonding, unlike the non-acidic halogen/methyl groups in the target compound.
  • Biological Activity : Caffeic acid’s antioxidant properties contrast with the halogenated compound’s role as a synthetic precursor, underscoring how substituent polarity dictates application .

Biological Activity

3,4-Dichloro-2-methylfluorobenzene, also known as a chlorinated aromatic compound, has garnered attention due to its diverse biological activities and potential applications in various fields, including agriculture and medicine. This article delves into its biological activity, synthesizing findings from multiple studies to provide a comprehensive overview.

This compound is characterized by its unique molecular structure, which includes chlorine and fluorine substituents on a benzene ring. This configuration influences its reactivity and biological interactions.

  • Molecular Formula : C7H5Cl2F
  • Molecular Weight : 192.02 g/mol

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts:

  • Antimicrobial Activity : Studies have indicated that chlorinated aromatic compounds can exhibit significant antimicrobial properties. For instance, derivatives of dichlorotoluene have shown effectiveness against various bacterial strains, suggesting potential applications in agricultural fungicides and bactericides .
  • Toxicological Effects : The compound has been studied for its toxicological effects on aquatic organisms. It has been classified as harmful if swallowed and very toxic to aquatic life, indicating a need for careful handling and environmental consideration .
  • Plant Growth Regulation : Research indicates that compounds similar to this compound may influence plant growth. For example, certain fluorinated compounds have demonstrated the ability to affect seed germination and plant development in species such as Arabidopsis thaliana .

Antimicrobial Efficacy

A study conducted by Rizk and El-Hashash highlighted the synthesis of various chlorinated compounds and their subsequent testing for antimicrobial activity. The results indicated that compounds with similar structural motifs to this compound displayed notable antibacterial and antifungal activities at specific concentrations .

Toxicological Assessment

In a toxicological evaluation of fluorinated compounds, it was found that this compound exhibited toxicity at low concentrations in aquatic environments. The study emphasized the importance of assessing the ecological impact of such chemicals when used in agricultural applications .

Data Table: Biological Activities of this compound

Biological ActivityObserved EffectReference
AntimicrobialEffective against bacterial strains
Aquatic ToxicityVery toxic to aquatic life
Plant Growth RegulationInfluences seed germination

Synthesis Methods

The synthesis of this compound typically involves halogenation reactions using chlorinated reagents under controlled conditions. Various methods have been documented to enhance yield and purity, making it suitable for industrial applications .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3,4-Dichloro-2-methylfluorobenzene, and how can regioselectivity challenges in halogenation be addressed?

  • Methodological Answer : The synthesis typically involves halogenation of a methyl-substituted fluorobenzene precursor. Regioselectivity is influenced by directing groups (e.g., methyl and fluorine). For example, fluorine acts as a meta-director, while methyl is ortho/para-directing. Use controlled reaction conditions (e.g., temperature, catalyst) to favor desired substitution patterns. Reference halogenation protocols for structurally similar compounds, such as 5-Bromo-1,3-dichloro-2-fluorobenzene (CAS 17318-08-0) , to guide optimization.

Q. How can researchers ensure high purity of this compound, and what analytical techniques are critical for validation?

  • Methodological Answer : Purify via column chromatography or recrystallization using solvents like hexane/ethyl acetate. Validate purity using HPLC (≥95% purity threshold) and gas chromatography (GC). Structural confirmation requires NMR (¹H/¹³C) and mass spectrometry (EI-MS). For halogenated analogs, such as 3,6-dichloro-2-hydroxybenzoic acid (CAS 3401-80-7), GC-MS and NMR were essential for verifying substituent positions .

Q. What safety protocols are critical when handling halogenated aromatic compounds like this compound?

  • Methodological Answer : Follow guidelines for chlorinated/fluorinated aromatics: use fume hoods, PPE (gloves, goggles), and avoid inhalation. In case of exposure, immediate decontamination (e.g., fresh air for inhalation, water flushing for skin contact) is required. Refer to safety data sheets (SDS) for 3,4-Dichloronitrobenzene (CAS 99-54-7), which emphasize physician consultation and SDS documentation during emergencies .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : Use density functional theory (DFT) to calculate electronic effects (e.g., Hammett constants for substituents). For example, fluorine’s electronegativity alters electron density, affecting Suzuki-Miyaura coupling efficiency. Leverage databases like PubChem and DSSTox for physicochemical properties (e.g., logP, dipole moments) to parameterize models .

Q. What strategies resolve contradictions in reported spectroscopic data for halogenated benzaldehyde derivatives?

  • Methodological Answer : Cross-validate spectral data (e.g., 3,5-Dichloro-2-hydroxybenzaldehyde: XRD-confirmed structure vs. NMR shifts) . For discrepancies in NOE or coupling constants, employ 2D NMR (COSY, HSQC) and compare with crystallographic data (e.g., Acta Crystallographica E reports ).

Q. How can this compound be utilized in designing bioactive molecules, and what are the SAR (Structure-Activity Relationship) considerations?

  • Methodological Answer : The compound’s halogen and methyl groups enhance lipophilicity and binding affinity. Study analogs like 3,5-dichloro-4-fluoro-2-hydroxybenzoic acid (CAS 189283-53-2), where fluorine improves metabolic stability . Use in vitro assays (e.g., receptor binding) to correlate substituent positions with activity, as seen in benzodiazepine derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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